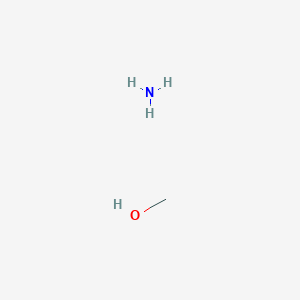

Ammonia methanol

Description

Properties

IUPAC Name |

azane;methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O.H3N/c1-2;/h2H,1H3;1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHOOMGKXCMKIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO.N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

49.073 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core of Amine Synthesis: An In-depth Technical Guide to the Ammonia-Methanol Reaction Mechanism

For Researchers, Scientists, and Drug Development Professionals

The catalytic amination of methanol (B129727) with ammonia (B1221849) is a cornerstone of industrial chemistry, providing the fundamental building blocks for a vast array of pharmaceuticals, agrochemicals, and specialty chemicals. A deep understanding of the underlying reaction mechanism is paramount for the rational design of more efficient and selective catalysts, optimizing reaction conditions, and ultimately, for the innovation of novel synthetic pathways in drug development and other advanced applications. This technical guide delves into the fundamental research of the ammonia-methanol reaction, offering a comprehensive overview of the catalytic systems, reaction kinetics, experimental methodologies, and mechanistic insights gleaned from both experimental and computational studies.

Catalytic Systems: The Heart of the Reaction

The reaction between methanol and ammonia to produce methylamines (monomethylamine, dimethylamine (B145610), and trimethylamine) is predominantly carried out in the vapor phase over solid acid catalysts.[1] The choice of catalyst is critical in determining the reaction rate and, more importantly, the product selectivity.

Amorphous Silica-Alumina Catalysts

Historically, amorphous silica-alumina has been the workhorse catalyst for methylamine (B109427) synthesis.[2] These catalysts are typically prepared by co-precipitation of silica (B1680970) and alumina (B75360) precursors.[3] The acidic sites on the catalyst surface facilitate the dehydration reaction between methanol and ammonia.[4] While robust and cost-effective, these catalysts generally lead to a product distribution close to thermodynamic equilibrium, which favors the formation of trimethylamine (B31210) (TMA).[2]

Zeolite Catalysts

To overcome the selectivity limitations of amorphous catalysts, significant research has focused on shape-selective zeolite catalysts.[4] Zeolites are crystalline aluminosilicates with well-defined microporous structures. The pore dimensions and topology of zeolites can influence the reaction by sterically hindering the formation or diffusion of bulkier products like TMA, thus enhancing the selectivity towards the more desired monomethylamine (MMA) and dimethylamine (DMA).[2][4]

Commonly studied zeolites for this reaction include:

-

Mordenite (MOR): This large-pore zeolite has been shown to exhibit good selectivity towards DMA.[4] Its catalytic properties can be further tuned by modifications such as ion-exchange or desilication.

-

ZSM-5 (MFI): A medium-pore zeolite, ZSM-5, is also an active catalyst for methanol amination. Its three-dimensional channel system and tunable acidity make it a versatile platform for catalytic studies.

-

Chabazite (B1143428) (CHA): Small-pore zeolites like chabazite have demonstrated excellent selectivity for MMA and DMA, with almost complete suppression of TMA formation due to the small pore openings that restrict the formation of the bulkier TMA molecule.[5]

The preparation of zeolite catalysts typically involves hydrothermal synthesis followed by ion-exchange to introduce protonic acid sites (e.g., H-ZSM-5, H-Mordenite).[6][7]

Reaction Mechanisms: Unraveling the Pathways

The mechanism of methanol amination over solid acid catalysts is complex and has been the subject of extensive research. Two primary mechanisms are often discussed: the Langmuir-Hinshelwood and the Eley-Rideal mechanisms.[4]

Langmuir-Hinshelwood Mechanism

In the Langmuir-Hinshelwood (L-H) mechanism, both methanol and ammonia are adsorbed onto adjacent active sites on the catalyst surface.[4][5] The adsorbed species then react to form an intermediate, which subsequently desorbs as a methylamine product. This mechanism is believed to be predominant on zeolite catalysts where both reactants can be co-adsorbed within the micropores.[5]

Figure 1: Langmuir-Hinshelwood mechanism for methanol amination.

Eley-Rideal Mechanism

The Eley-Rideal (E-R) mechanism involves the reaction of a gas-phase molecule with an adsorbed species. In the context of methanol amination, it is proposed that ammonia, being a stronger base, preferentially adsorbs on the acid sites.[4] A gas-phase or weakly adsorbed methanol molecule then reacts with the adsorbed ammonia to form the product.[4]

Figure 2: Eley-Rideal mechanism for methanol amination.

Reaction Network

The formation of the three methylamines occurs through a series of consecutive and competing reactions. The primary product, monomethylamine, can further react with methanol to form dimethylamine, which in turn can be methylated to trimethylamine. These reactions are reversible.

References

- 1. A reaction route network for methanol decomposition on a Pt(111) surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Shape-Selective Methylamine Synthesis over Small-Pore Zeolite Catalysts | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CO2 as a C1-building block for the catalytic methylation of amines - Chemical Science (RSC Publishing) [pubs.rsc.org]

Exploratory Studies on Ammonia-Methanol Interactions: A Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth exploration of the fundamental interactions between ammonia (B1221849) (NH₃) and methanol (B129727) (CH₃OH). It consolidates key findings from experimental and computational studies, focusing on thermodynamic properties, intermolecular forces, and reaction kinetics. This document aims to serve as a comprehensive resource for researchers in chemistry, chemical engineering, and pharmaceutical sciences by presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex relationships through diagrams. The interactions between ammonia and methanol are pivotal in various applications, including alternative fuels, chemical synthesis, and understanding biological processes. A thorough understanding of their miscibility, solution thermodynamics, and reactive behavior is crucial for process optimization and the design of new molecular entities.

Introduction

The study of ammonia-methanol interactions is a field of significant scientific and industrial interest. Both molecules are polar and capable of forming hydrogen bonds, leading to complex behaviors in their mixtures. These interactions govern a wide range of phenomena, from the thermophysical properties of their solutions to the reaction pathways in their combustion. In the context of green energy, ammonia-methanol blends are being investigated as potential carbon-neutral fuels. In chemical synthesis, these mixtures are common solvent systems and reactants. For drug development, understanding the interplay of amine and hydroxyl functional groups is fundamental to predicting molecular interactions and designing new therapeutic agents.

This guide synthesizes the current state of knowledge on ammonia-methanol interactions, drawing from a variety of research methodologies including spectroscopy, calorimetry, and computational modeling. It is structured to provide a clear and detailed overview for professionals requiring a deep technical understanding of this chemical system.

Thermodynamic Properties of Ammonia-Methanol Mixtures

The thermodynamic properties of ammonia-methanol mixtures are crucial for designing and optimizing separation processes, reaction conditions, and fuel formulations. Key parameters include vapor-liquid equilibrium (VLE), solubility, and the enthalpy of mixing.

Vapor-Liquid Equilibrium (VLE) and Solubility

The solubility of ammonia in methanol is significant due to the formation of hydrogen bonds. Several studies have experimentally determined the VLE data and solubility limits for the ammonia-methanol system at various temperatures and pressures.

Table 1: Solubility of Ammonia in Methanol at Various Temperatures and Pressures [1][2]

| Temperature (K) | Pressure (MPa) | Mole Fraction of Ammonia in Liquid |

| 313.75 | 0.1 - 4.2 | Up to ~0.68 |

| 353.1 | 0.1 - 1.6 | Up to ~0.30 |

| 354.35 | 0.1 - 4.2 | Up to ~0.57 |

| 393.1 | 0.1 - 1.6 | - |

| 395.0 | 0.1 - 4.2 | Up to ~0.60 |

Table 2: Vapor-Liquid Equilibrium Data for the Ammonia (1) + Methanol (2) System [3]

| Temperature (°C) | Pressure (MPa) | x₁ (Liquid Mole Fraction) | y₁ (Vapor Mole Fraction) |

| 10 | 0.288 | 0.103 | 0.811 |

| 10 | 0.518 | 0.205 | 0.902 |

| 10 | 0.865 | 0.407 | 0.946 |

| 10 | 1.096 | 0.612 | 0.966 |

| 20 | 0.432 | 0.104 | 0.822 |

| 20 | 0.778 | 0.207 | 0.905 |

| 20 | 1.300 | 0.409 | 0.948 |

| 20 | 1.650 | 0.615 | 0.967 |

Enthalpy of Mixing

Intermolecular Interactions and Spectroscopic Studies

The interactions between ammonia and methanol are primarily governed by hydrogen bonding. Methanol can act as a hydrogen bond donor (O-H···N) and a hydrogen bond acceptor (N-H···O). Computational and spectroscopic studies have been employed to elucidate the nature and strength of these interactions.

Hydrogen Bonding

Infrared matrix isolation spectroscopy has been a key technique in studying the hydrogen-bonded complexes of ammonia and methanol. These studies, combined with ab initio calculations, have confirmed the formation of stable 1:1 complexes.

Table 3: Calculated Interaction Energies and Vibrational Frequency Shifts for Ammonia-Methanol Complexes [3]

| Complex Structure | Interaction Energy (kJ/mol) | OH Stretching Frequency Shift (cm⁻¹) |

| CH₃OH···NH₃ (O-H···N) | -18.8 | -266 |

| NH₃···HOCH₃ (N-H···O) | (Less Stable) | - |

The significant red shift in the OH stretching frequency is a strong indicator of hydrogen bond formation, with the O-H···N interaction being the more stable configuration[3].

Reaction Kinetics and Mechanisms

The interactions between ammonia and methanol are also critical in the context of their co-combustion as a blended fuel. The addition of methanol to ammonia has been shown to significantly enhance its combustion properties by altering the reaction kinetics.

Combustion Chemistry

Studies on the oxidation and combustion of ammonia-methanol blends have identified key elementary reactions that govern the overall process. The presence of methanol facilitates the initial decomposition of ammonia by providing a source of reactive radicals.

Key reactions in the combustion of ammonia-methanol blends include H-abstraction from both ammonia and methanol by radicals such as OH, O, and H. The amino radical (NH₂) plays a central role, and its cross-reactions with methanol are particularly important[6].

The addition of a small amount of methanol can significantly reduce the ignition delay time of ammonia[7][8]. For instance, adding 5% methanol can shorten the ignition delay time by more than 60%[7].

Table 4: Effect of Methanol Addition on Ignition Delay Time (IDT) of Ammonia [7][8]

| Methanol in Fuel (mol%) | Approximate IDT Reduction |

| 1 | Lowers ignition temperature by ~100 K at 40 bar |

| 5 | > 60% |

| 20 | Significant reduction |

Experimental Protocols

This section details the methodologies used in the key experimental studies cited in this guide.

Vapor-Liquid Equilibrium and Solubility Measurement

A common method for determining the solubility and VLE of a gas in a liquid is the high-pressure view-cell technique based on the synthetic method[1][2].

Protocol:

-

Apparatus: A high-pressure view-cell equipped with a magnetic stirrer, a pressure transducer, and a temperature sensor. The cell is placed in a thermostatic bath.

-

Procedure: a. A known amount of the solvent (methanol) is charged into the evacuated and thermostated cell. b. The gas (ammonia) is added to the cell in stepwise increments. The amount of gas added is determined gravimetrically or volumetrically. c. After each addition, the mixture is stirred until thermodynamic equilibrium is reached, as indicated by a constant pressure reading. d. The equilibrium pressure, temperature, and the overall composition of the mixture are recorded.

-

Data Analysis: The phase compositions are calculated from the known overall composition and the measured pressure and temperature using an appropriate thermodynamic model (e.g., an equation of state).

References

- 1. researchgate.net [researchgate.net]

- 2. Reactive Molecular Dynamics Study of Pollutant Formation Mechanism in Hydrogen/Ammonia/Methanol Ternary Carbon-Neutral Fuel Blend Combustion [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Enthalpy of mixing - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Molecular Interactions in Ammonia-Methanol Solutions

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for rapid ammonia detection via surface-enhanced Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 10. pubs.acs.org [pubs.acs.org]

Quantum Chemical Studies of Ammonia-Methanol Clusters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum chemical studies of ammonia-methanol clusters. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the fundamental interactions governing these important molecular systems. This document summarizes key computational and experimental findings, details the methodologies employed, and presents quantitative data to facilitate a deeper understanding of the structure, stability, and vibrational properties of ammonia-methanol clusters.

Introduction

Ammonia (B1221849) (NH₃) and methanol (B129727) (CH₃OH) are fundamental molecules that play crucial roles in a vast array of chemical and biological processes. Both are capable of forming hydrogen bonds, leading to the formation of molecular clusters. The study of these clusters, (NH₃)ₘ(CH₃OH)ₙ, provides a bridge between the gas phase and the condensed phase, offering critical insights into solvation processes, atmospheric chemistry, and the nature of non-covalent interactions. For drug development professionals, understanding these interactions at a molecular level is paramount for predicting drug solubility, designing novel drug delivery systems, and modeling biological systems where such interactions are prevalent.

Quantum chemical calculations have emerged as a powerful tool to elucidate the intricate details of these clusters, providing information on their geometries, binding energies, and vibrational spectra that can be challenging to obtain experimentally. This guide will delve into the theoretical methods and experimental techniques used to probe ammonia-methanol clusters.

Computational Methodologies

The theoretical investigation of ammonia-methanol clusters relies on a variety of quantum chemical methods to accurately describe the non-covalent interactions, primarily hydrogen bonding, that dictate their structure and stability.

Ab Initio and Density Functional Theory (DFT) Approaches

High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) are the cornerstones of computational studies on these clusters.

-

Møller-Plesset Perturbation Theory (MP2): This method is widely used for systems where electron correlation is important, as is the case for hydrogen-bonded clusters. It provides a good balance between accuracy and computational cost for smaller clusters.

-

Density Functional Theory (DFT): DFT methods, particularly those incorporating dispersion corrections (e.g., B3LYP-D3, PBE0-D3), have proven to be effective and computationally efficient for studying larger clusters. Functionals like M06-2X have also shown good performance in describing non-covalent interactions. For the ammonia dimer, the BHandHLYP functional has been used for geometry optimization and frequency calculations.[1]

Basis Sets

The choice of basis set is critical for accurately modeling the diffuse electron density involved in hydrogen bonding.

-

Pople-style basis sets: Basis sets like 6-311++G(d,p) are commonly used, with the inclusion of diffuse functions (++) and polarization functions (d,p) being essential.

-

Dunning's correlation-consistent basis sets: Augmented correlation-consistent basis sets, such as aug-cc-pVTZ, are often employed to achieve high accuracy, especially for calculating binding energies. These are considered the gold standard for non-covalent interaction studies.

Computational Workflow

A typical quantum chemical investigation of ammonia-methanol clusters follows a structured workflow.

Quantitative Data

The following tables summarize the key quantitative data obtained from computational studies of ammonia and methanol clusters. Due to a lack of extensive literature on mixed ammonia-methanol clusters, the data for the mixed dimer is based on available calculations, while the data for pure clusters is provided for context and comparison.

Table 1: Calculated Interaction Energies (kcal/mol) of Small Clusters

| Cluster | Method/Basis Set | Interaction Energy (ΔE) | Binding Energy (ΔE with ZPE correction) |

| (NH₃)₂ | CCSD(T)/aug-cc-pVTZ | - | -7.52 (Cₛ), -7.33 (C₂ₕ)[1] |

| (CH₃OH)₂ | B3LYP/6-31+G* | - | - |

| NH₃···CH₃OH | CCSD(T)//M06-2X/6-311++G(3df,3pd) | -5.54[2] | - |

ZPE: Zero-Point Energy correction.

Table 2: Calculated Vibrational Frequency Shifts (cm⁻¹) upon Complexation

| Complex | Vibrational Mode | Monomer Frequency (cm⁻¹) | Complex Frequency (cm⁻¹) | Shift (Δν) |

| NH₂OH···NH₃ | ν(OH) | - | - | -300[3] |

| NH₂OH···H₂O | ν(OH) | - | - | -100[3] |

| CH₃OH-Pyridine | ν(OH) | - | - | Lower frequency[4] |

Note: Data for analogous hydrogen-bonded systems are presented to illustrate typical frequency shifts.

Hydrogen Bonding and Cooperativity

Hydrogen bonding is the dominant intermolecular force in ammonia-methanol clusters. The nature of these bonds can be characterized by the donor and acceptor molecules. Methanol can act as both a hydrogen bond donor (via the -OH group) and an acceptor (via the oxygen lone pairs). Ammonia primarily acts as a hydrogen bond acceptor (via the nitrogen lone pair) but can also be a donor (via the N-H bonds).

A key phenomenon in these clusters is cooperativity , where the formation of one hydrogen bond influences the strength of adjacent hydrogen bonds in a chain or cycle. This non-additive effect leads to enhanced stability of larger clusters.

Experimental Protocols

Experimental studies, primarily using infrared (IR) spectroscopy, provide crucial validation for theoretical models and offer direct insights into the vibrational properties of ammonia-methanol clusters. Two common techniques are matrix isolation FTIR spectroscopy and supersonic jet infrared spectroscopy.

Matrix Isolation Fourier Transform Infrared (FTIR) Spectroscopy

This technique involves co-depositing a dilute mixture of ammonia, methanol, and a noble gas (typically argon) onto a cryogenic substrate. The inert matrix isolates individual clusters, allowing for the measurement of their vibrational spectra.

Typical Experimental Setup:

-

Cryostat: A closed-cycle helium cryostat is used to maintain the substrate at a low temperature (e.g., 10-15 K).

-

Gas Inlet System: Separate gas lines with precise flow controllers are used for ammonia, methanol, and the matrix gas. The gases are mixed before being introduced into the cryostat.

-

Deposition: The gas mixture is slowly deposited onto a cold, IR-transparent window (e.g., CsI or KBr).

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used to record the absorption spectra of the isolated clusters. Spectra are often recorded before and after annealing the matrix to observe changes in cluster size and formation.

Supersonic Jet Infrared Spectroscopy

In this method, a gaseous mixture of ammonia, methanol, and a carrier gas (e.g., helium or argon) is expanded through a small nozzle into a vacuum chamber. This supersonic expansion cools the molecules to very low rotational and vibrational temperatures, simplifying their spectra.

Typical Experimental Setup:

-

Pulsed Nozzle: A pulsed valve releases short bursts of the gas mixture into the vacuum chamber.

-

Vacuum System: A high-vacuum chamber (pressures typically below 10⁻⁵ Torr) is required, maintained by diffusion or turbomolecular pumps.[5]

-

IR Laser Source: A tunable infrared laser is used to excite the vibrational modes of the clusters in the jet.

-

Detection: Various detection schemes can be employed, such as monitoring the depletion of a specific mass channel in a time-of-flight mass spectrometer following IR absorption and subsequent ionization (e.g., by a UV laser).

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Effect of ammonia and water molecule on OH + CH3OH reaction under tropospheric condition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Complexes of Formaldehyde and α-Dicarbonyls with Hydroxylamine: FTIR Matrix Isolation and Theoretical Study [mdpi.com]

- 4. xdb.lbl.gov [xdb.lbl.gov]

- 5. Rotationally Resolved Infrared Spectroscopy of Supersonic Jet-Cooled Isoprene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Initial Reaction Pathways in Ammonia-Methanol Combustion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core initial reaction pathways in the co-combustion of ammonia (B1221849) (NH₃) and methanol (B129727) (CH₃OH). As the global energy landscape shifts towards carbon-neutral fuels, understanding the fundamental combustion chemistry of ammonia-methanol blends is paramount for the development of efficient and clean energy conversion technologies. This document delves into the key chemical kinetics, presents quantitative data from experimental and modeling studies, and outlines the methodologies used to investigate these complex reactions.

Introduction to Ammonia-Methanol Co-Combustion

Ammonia is a promising carbon-free hydrogen carrier with a well-established infrastructure for production and transportation. However, its combustion is challenged by a low burning velocity and a high auto-ignition temperature.[1] Methanol, a simple alcohol that can be produced from renewable resources, exhibits high reactivity and can be blended with ammonia to enhance its combustion properties.[1][2] The co-firing of ammonia and methanol offers a promising strategy to leverage the benefits of both fuels, but a thorough understanding of their interaction at a molecular level is crucial for optimizing combustion efficiency and minimizing pollutant formation, particularly nitrogen oxides (NOx).

The initial stages of ammonia-methanol combustion are critical as they dictate the subsequent heat release rate and the formation of key radical species that drive the overall reaction. These pathways are primarily governed by hydrogen abstraction reactions from both fuel molecules, leading to the formation of reactive intermediates.

Core Initial Reaction Pathways

The initial consumption of ammonia and methanol in a co-combustion environment is initiated by abstraction of a hydrogen atom by reactive radicals, most notably the hydroxyl radical (•OH). This process creates a pool of highly reactive intermediates that propagate the combustion process.

Methanol Decomposition Pathways

Methanol's higher reactivity compared to ammonia means its decomposition pathways are crucial for initiating the combustion of the blend. The primary initial step is H-abstraction by radicals such as •OH, •H, and •O, leading to the formation of two primary radicals: hydroxymethyl (•CH₂OH) and methoxy (B1213986) (•CH₃O).

-

Formation of Hydroxymethyl Radical (•CH₂OH): This is the dominant initial reaction pathway for methanol decomposition. CH₃OH + •OH → •CH₂OH + H₂O

-

Formation of Methoxy Radical (•CH₃O): This pathway is less dominant but still significant. CH₃OH + •OH → •CH₃O + H₂O

The hydroxymethyl radical is less stable and readily decomposes or is oxidized, contributing significantly to the radical pool.

Ammonia Decomposition Pathways

The initiation of ammonia combustion is primarily driven by H-abstraction by the •OH radical, which is, in the co-combustion process, largely supplied by the more rapid oxidation of methanol.

-

Formation of Amidogen (B1220875) Radical (•NH₂): This is the key initiating step for ammonia oxidation. NH₃ + •OH → •NH₂ + H₂O

Interaction Pathways

A crucial aspect of ammonia-methanol co-combustion is the interaction between the fuel molecules and their initial decomposition products. The amidogen radical (•NH₂) formed from ammonia can react with methanol, further promoting the formation of ammonia and methanol-derived radicals.

-

Reaction of Amidogen with Methanol: CH₃OH + •NH₂ → NH₃ + •CH₂OH CH₃OH + •NH₂ → NH₃ + •CH₃O

These cross-reactions highlight the synergistic effect of methanol on ammonia combustion, where the radicals produced from one fuel component accelerate the consumption of the other.

The Role of the Hydroperoxyl Radical (•HO₂)

At lower to intermediate temperatures, the hydroperoxyl radical (•HO₂) plays a significant role. The reaction between methanol and •HO₂ is a key step that leads to the formation of hydrogen peroxide (H₂O₂).

-

Formation of Hydrogen Peroxide: CH₃OH + •HO₂ → •CH₂OH + H₂O₂

The subsequent decomposition of hydrogen peroxide (H₂O₂ → 2•OH) provides a significant source of hydroxyl radicals, which, as shown above, are critical for the initial decomposition of both ammonia and methanol. This pathway is a major contributor to the enhanced reactivity of ammonia-methanol blends.

Quantitative Data on Initial Reactions

The rates of the initial H-abstraction reactions are critical for accurate kinetic modeling of ammonia-methanol combustion. The following table summarizes the Arrhenius parameters for key elementary reactions, where the rate constant k is expressed in the form k = A * Tb * exp(-Ea / RT). The units for A are in cm³, mol, s; b is dimensionless; and Ea is in cal/mol.

| Reaction ID | Reaction | A | b | Ea (cal/mol) | Source |

| R1 | CH₃OH + •OH ⇌ •CH₂OH + H₂O | 1.85E+06 | 2.0 | 260 | [3] |

| R2 | CH₃OH + •OH ⇌ •CH₃O + H₂O | 6.10E+06 | 1.8 | 1500 | [3] |

| R3 | NH₃ + •OH ⇌ •NH₂ + H₂O | 2.17E+08 | 1.53 | 430 | [3] |

| R4 | CH₃OH + •H ⇌ •CH₂OH + H₂ | 2.17E+08 | 1.6 | 5050 | [3] |

| R5 | CH₃OH + •H ⇌ •CH₃O + H₂ | 1.08E+08 | 1.6 | 8000 | [3] |

| R6 | NH₃ + •H ⇌ •NH₂ + H₂ | 5.80E+05 | 2.4 | 10030 | [3] |

| R7 | CH₃OH + •O ⇌ •CH₂OH + •OH | 3.60E+13 | 0.0 | 5960 | [3] |

| R8 | CH₃OH + •O ⇌ •CH₃O + •OH | 3.88E+13 | 0.0 | 6000 | [3] |

| R9 | NH₃ + •O ⇌ •NH₂ + •OH | 9.80E+06 | 1.94 | 6600 | [3] |

| R10 | CH₃OH + •HO₂ ⇌ •CH₂OH + H₂O₂ | 2.41E+13 | 0.0 | 19400 | [3] |

| R11 | CH₃OH + •NH₂ ⇌ •CH₂OH + NH₃ | 4.30E+04 | 2.44 | 9130 | [3] |

Note: The reaction rate parameters can vary between different kinetic models. The values presented here are from a recent and comprehensive mechanism.

Experimental Protocols for Investigating Initial Reactions

A variety of experimental techniques are employed to study the kinetics of ammonia-methanol combustion. These experiments provide crucial data for the development and validation of chemical kinetic models.

Shock Tube Studies for Ignition Delay Time Measurement

Objective: To measure the auto-ignition delay time of ammonia-methanol/air mixtures at high temperatures and pressures, which is a key parameter for validating reaction mechanisms.

Apparatus: A shock tube is a long tube of constant cross-section, divided by a diaphragm into a high-pressure "driver" section and a low-pressure "driven" section.

Procedure:

-

Mixture Preparation: A gas mixture of ammonia, methanol, and an oxidizer (typically synthetic air) with a known composition is prepared in a mixing tank. The mixture is then introduced into the driven section of the shock tube to a specified initial pressure.

-

Diaphragm Rupture: The driver section is filled with a high-pressure driver gas (e.g., helium). The pressure is increased until the diaphragm ruptures, generating a shock wave that propagates into the driven section.

-

Shock Heating: The shock wave rapidly compresses and heats the test gas mixture to conditions relevant to combustion.

-

Ignition Detection: The ignition event is detected by monitoring the sudden increase in pressure using a pressure transducer located at the endwall of the shock tube, or by observing the emission of specific radicals (like •OH*) using optical diagnostics.

-

Ignition Delay Time Calculation: The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the measurement location and the onset of ignition.[4][5]

Jet-Stirred Reactor (JSR) for Species Concentration Measurement

Objective: To measure the concentration profiles of reactants, intermediates, and products as a function of temperature in a well-controlled environment, providing insights into the reaction pathways.

Apparatus: A jet-stirred reactor is a spherical or cylindrical vessel with nozzles that create a highly turbulent flow, ensuring a uniform mixture composition and temperature.

Procedure:

-

Reactant Flow: Premixed ammonia, methanol, and oxidizer are continuously fed into the reactor through the nozzles at a constant flow rate.

-

Temperature Control: The reactor is housed in an oven, and the temperature is carefully controlled and varied over a desired range.

-

Sampling: A small sample of the reacting mixture is continuously extracted from the reactor through a quartz probe.

-

Species Analysis: The sampled gas is rapidly cooled to quench the reactions and then analyzed using techniques such as gas chromatography (GC) or molecular-beam mass spectrometry (MBMS) to determine the mole fractions of different species.[6][7]

-

Data Collection: Species concentrations are recorded at various reactor temperatures to obtain temperature-dependent species profiles.

Laminar Flame Speed Measurement

Objective: To measure the laminar burning velocity of ammonia-methanol/air mixtures, which is a fundamental property reflecting the overall reactivity of the fuel blend.

Apparatus: A constant volume combustion chamber, often spherical, equipped with central ignition electrodes and optical access for flame imaging.

Procedure:

-

Chamber Preparation: The combustion chamber is evacuated and then filled with the premixed ammonia-methanol/air mixture to a specific initial pressure and temperature.

-

Ignition: The mixture is ignited at the center of the chamber by a spark discharge.

-

Flame Propagation: A spherical flame propagates outwards from the ignition point.

-

Flame Imaging: The propagation of the flame is recorded using a high-speed camera.

-

Data Analysis: The flame radius as a function of time is extracted from the images. The stretched flame speed is calculated from the rate of change of the flame radius. The unstretched laminar burning velocity is then determined by extrapolating the stretched flame speeds to zero stretch.[8]

Conclusion

The initial reaction pathways in ammonia-methanol co-combustion are dominated by hydrogen abstraction from both fuel molecules, with methanol's higher reactivity playing a crucial role in initiating the overall combustion process. The interaction between ammonia and methanol-derived radicals, along with the formation and decomposition of hydrogen peroxide, leads to a synergistic enhancement of combustion. A detailed understanding of these fundamental kinetic steps, supported by robust experimental data and accurate chemical models, is essential for the design and optimization of next-generation combustion systems utilizing these promising carbon-neutral fuels. Further research should focus on refining the reaction rate parameters for key elementary reactions and expanding the experimental database to a wider range of conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Item - Shock Tube Fabrication and Ignition Delay Measurements of Ammonia-Air Mixtures - RMIT University - Figshare [research-repository.rmit.edu.au]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Ammonia-methane interaction in Jet-Stirred and Flow reactor: an experimental and kinetic modeling study - WebTV Université de Lille [webtv.univ-lille.fr]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Phase Behavior of Ammonia in Methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and phase behavior of ammonia (B1221849) in methanol (B129727), critical parameters for a range of applications from chemical synthesis to pharmaceutical development. Understanding these fundamental properties is essential for process design, optimization, and ensuring the safety and efficacy of related manufacturing processes. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying principles governing the ammonia-methanol system.

Core Principles of Ammonia-Methanol Interaction

The interaction between ammonia (NH₃) and methanol (CH₃OH) is primarily governed by strong intermolecular forces, specifically hydrogen bonding.[1][2] Both molecules are polar, with ammonia acting as a hydrogen bond acceptor and donor, and methanol primarily as a hydrogen bond donor through its hydroxyl group. This strong affinity between the two molecules leads to high solubility of ammonia in methanol.[3][4] The formation of hydrogen bonds between the hydrogen atoms of methanol's hydroxyl group and the lone pair of electrons on the nitrogen atom of ammonia, as well as between the hydrogen atoms of ammonia and the oxygen atom of methanol, results in a stable solution.[1]

Quantitative Solubility Data

The solubility of ammonia in methanol is significantly influenced by temperature and pressure. Extensive experimental investigations have been conducted to quantify these relationships.

Solubility of Ammonia in Methanol at Various Temperatures and Pressures

Researchers have employed high-pressure view-cell and analytical techniques to determine the solubility of ammonia in methanol across a range of conditions.[5][6][7][8] The data reveals that, as expected, the solubility of gaseous ammonia in methanol decreases with increasing temperature and increases with increasing pressure.

Below are tabulated summaries of experimental data from key studies:

Table 1: Solubility of Ammonia in Methanol at 313.75 K, 354.35 K, and 395.0 K [5][8]

| Temperature (K) | Molality of NH₃ (mol·kg⁻¹) | Mole Fraction of NH₃ (liquid phase) | Total Pressure (MPa) |

| 313.75 | up to ~66.4 | up to ~0.68 | up to ~4.2 |

| 354.35 | up to ~41.2 | up to ~0.57 | up to ~4.2 |

| 395.0 | up to ~46.6 | up to ~0.60 | up to ~4.2 |

Table 2: Vapor-Liquid Equilibrium Data for the Ammonia-Methanol System [6][7][9]

| Temperature (K) | Molality of NH₃ (mol·kg⁻¹) | Mole Fraction of NH₃ (liquid phase) | Total Pressure (MPa) |

| 353.1 | up to 13 | up to ~0.3 | up to ~1.6 |

| 393.1 | up to 13 | up to ~0.3 | up to ~1.6 |

| 283.15 (10 °C) | - | Varied | Varied |

| 293.15 (20 °C) | - | Varied | Varied |

Phase Behavior and Vapor-Liquid Equilibrium (VLE)

The ammonia-methanol system exhibits non-ideal vapor-liquid equilibrium due to the strong intermolecular interactions.[9] Understanding the VLE is crucial for the design of separation processes like distillation, which is often used to recover unreacted ammonia and methanol in industrial applications.[9][10]

Thermodynamic models, such as Pitzer's molality scale-based equation for the Gibbs excess energy, have been successfully applied to correlate the experimental VLE data.[6][8] These models are essential for predicting the phase behavior of the system under conditions that have not been experimentally investigated.

Experimental Protocols

The determination of solubility and phase behavior data for the ammonia-methanol system requires specialized high-pressure equipment and precise measurement techniques. Two primary methods have been extensively used: the synthetic method and the analytical method.[5][7][8]

Synthetic Method for Solubility Determination

The synthetic method involves charging a known amount of solvent (methanol) into a high-pressure view-cell equipped with a sapphire window. A known amount of solute (ammonia) is then introduced. The temperature is controlled, and the pressure at which the last bubble of the vapor phase disappears is recorded as the equilibrium pressure for that specific composition and temperature.[5]

Caption: Workflow for the synthetic method of solubility determination.

Analytical Method for Vapor-Liquid Equilibrium (VLE) Determination

In the analytical method, a high-pressure cell is charged with both ammonia and methanol, and the system is allowed to reach equilibrium at a set temperature. Samples are then carefully withdrawn from both the liquid and vapor phases and their compositions are determined, typically using gas chromatography. The equilibrium pressure is also recorded.[10]

Caption: Workflow for the analytical method of VLE determination.

Physicochemical Properties of Ammonia-Methanol Mixtures

The physical properties of ammonia-methanol solutions, such as density and viscosity, are also important for engineering calculations. While extensive data is not as readily available as solubility data, some studies have reported on these properties. For instance, the density of a 7 N ammonia solution in methanol is approximately 0.779 g/mL at 25 °C.[11]

Logical Relationships in Phase Behavior

The phase behavior of the ammonia-methanol system can be summarized by considering the influence of key variables. The following diagram illustrates the logical relationships determining the state of the mixture.

Caption: Factors influencing the phase behavior of ammonia-methanol mixtures.

Conclusion

The solubility and phase behavior of ammonia in methanol are well-documented, with a strong foundation of experimental data and thermodynamic modeling. The high solubility, driven by hydrogen bonding, makes it a critical system in various chemical processes. For researchers and professionals, a thorough understanding of the quantitative data and experimental methodologies presented in this guide is paramount for successful process development, optimization, and scale-up. The provided data tables and workflows offer a practical resource for these endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Ammonia - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Experimental Investigation of the Solubility of Ammonia in Methanol | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Ammonia 7N methanol 7664-41-7 [sigmaaldrich.com]

Theoretical Modeling of Ammonia-Methanol Adducts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between ammonia (B1221849) (NH₃) and methanol (B129727) (CH₃OH) serves as a fundamental model for studying hydrogen bonding between a simple amine and an alcohol. This adduct is of significant interest in various fields, including atmospheric chemistry, solvation processes, and as a prototype for understanding more complex biological interactions, such as those at the active sites of enzymes or in drug-receptor binding. The formation of the ammonia-methanol adduct is primarily governed by a hydrogen bond between the hydroxyl group of methanol and the lone pair of electrons on the nitrogen atom of ammonia.

This technical guide provides a comprehensive overview of the theoretical modeling of ammonia-methanol adducts, summarizing key quantitative data from computational studies, detailing relevant experimental protocols, and visualizing the underlying molecular interactions and computational workflows.

Molecular Geometry and Structure

The ammonia-methanol adduct is characterized by a nearly linear O-H···N hydrogen bond. Theoretical calculations have been employed to determine the optimized geometry of this complex, providing insights into the changes in bond lengths and angles upon adduct formation.

Computational Details

The geometric parameters presented below are typically obtained from ab initio calculations, such as Møller-Plesset perturbation theory (MP2), or with Density Functional Theory (DFT) methods. A common choice of basis set for such weakly bound complexes is a Pople-style basis set with diffuse and polarization functions, for instance, 6-311++G(d,p), or Dunning's correlation-consistent basis sets like aug-cc-pVTZ. The following table summarizes a representative set of calculated geometrical parameters for the ammonia-methanol adduct.

Data Presentation: Optimized Geometrical Parameters

| Parameter | Monomer (Methanol) | Monomer (Ammonia) | Ammonia-Methanol Adduct | Change upon Complexation |

| Bond Lengths (Å) | ||||

| r(O-H) | 0.961 | - | 0.983 | +0.022 |

| r(C-O) | 1.425 | - | 1.421 | -0.004 |

| r(N-H) | - | 1.012 | 1.013 | +0.001 |

| r(O···N) | - | - | 2.850 | - |

| **Bond Angles (°) ** | ||||

| ∠(C-O-H) | 108.9 | - | 107.5 | -1.4 |

| ∠(H-N-H) | - | 106.7 | 107.0 | +0.3 |

| ∠(O-H···N) | - | - | 175.0 | - |

Note: The data presented in this table is a representative compilation from typical MP2/6-311++G(d,p) level calculations and may vary slightly depending on the specific computational method and basis set employed.

Interaction Energy and Stability

The stability of the ammonia-methanol adduct is quantified by its interaction energy (or binding energy), which is the energy difference between the adduct and the sum of the energies of the isolated ammonia and methanol monomers. Accurate calculation of this value is crucial and requires careful consideration of computational methodologies.

Computational Protocols

Methodology: The interaction energy is typically calculated at a high level of theory, such as MP2 or coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), to properly account for electron correlation effects, which are significant in hydrogen-bonded systems.

Basis Set Superposition Error (BSSE) Correction: For weakly bound complexes, the use of finite basis sets can lead to an artificial inflation of the interaction energy, an effect known as Basis Set Superposition Error (BSSE). This error arises because the basis functions of one monomer can be "borrowed" by the other to improve its own description, an effect that is not present in the calculation of the isolated monomers. The counterpoise correction method of Boys and Bernardi is the standard procedure to account for BSSE. In this method, the energies of the individual monomers are calculated in the full basis set of the dimer by introducing "ghost orbitals" (basis functions without electrons or nuclei) at the positions of the atoms of the other monomer.

The BSSE-corrected interaction energy (ΔE_cp) is calculated as follows:

ΔE_cp = E_dimer(AB) - E_monomer(A in AB basis) - E_monomer(B in AB basis)

Data Presentation: Interaction Energies

| Computational Method | Basis Set | Uncorrected Interaction Energy (kJ/mol) | BSSE (kJ/mol) | Corrected Interaction Energy (kJ/mol) |

| HF | 6-311++G(d,p) | -15.2 | 2.1 | -13.1 |

| B3LYP | 6-311++G(d,p) | -17.5 | 2.5 | -15.0 |

| MP2 | 6-311++G(3df,3pd) | -21.9 | 3.1 | -18.8[1] |

| CCSD(T) | aug-cc-pVTZ | -20.1 | 1.5 | -18.6 |

Vibrational Frequency Analysis

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful experimental technique for studying hydrogen-bonded complexes. The formation of a hydrogen bond leads to characteristic shifts in the vibrational frequencies of the participating functional groups.

Experimental Protocol: Matrix Isolation Infrared Spectroscopy

Matrix isolation is an experimental technique used to study reactive or unstable species by trapping them in a rigid, inert matrix at low temperatures.

-

Sample Preparation: A gaseous mixture of ammonia, methanol, and a large excess of an inert gas (e.g., argon or nitrogen, with a typical ratio of 1:1:1000) is prepared in a mixing chamber.

-

Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI for IR spectroscopy) maintained at a very low temperature (typically 10-20 K) within a high-vacuum cryostat.

-

Spectroscopic Measurement: The IR spectrum of the isolated species in the matrix is recorded using an FTIR spectrometer. The inert matrix prevents the rotation of the trapped molecules and minimizes intermolecular interactions between adducts, resulting in sharp absorption bands.

-

Analysis: The formation of the ammonia-methanol adduct is confirmed by the appearance of new absorption bands and shifts in the vibrational frequencies of the monomer units.

Data Presentation: Calculated and Experimental Vibrational Frequencies

A hallmark of the O-H···N hydrogen bond formation is a significant red shift (a shift to lower frequency) and an increase in the intensity of the O-H stretching vibration.

| Vibrational Mode | Monomer (Methanol) Frequency (cm⁻¹) | Adduct Frequency (cm⁻¹) | Frequency Shift (Δν, cm⁻¹) |

| O-H Stretch | 3681 | 3415 | -266[1] |

| C-O Stretch | 1033 | 1045 | +12 |

| N-H Symmetric Stretch | 3337 | 3340 | +3 |

| N-H Asymmetric Stretch | 3444 | 3445 | +1 |

| O···N Stretch | - | 155 | - |

Note: Frequencies are representative values from MP2/6-311++G(3df,3pd) calculations and experimental matrix isolation studies.

Visualizations

Hydrogen Bonding in the Ammonia-Methanol Adduct

Caption: Hydrogen bonding interaction in the ammonia-methanol adduct.

Computational Workflow for Adduct Analysis

Caption: A typical computational workflow for analyzing the ammonia-methanol adduct.

Conclusion

The theoretical modeling of the ammonia-methanol adduct provides valuable insights into the nature of hydrogen bonding. Through a combination of high-level ab initio calculations and experimental validation, a detailed picture of the adduct's structure, stability, and vibrational properties can be obtained. The computational protocols and data presented in this guide serve as a foundation for researchers in drug development and other scientific fields to understand and predict the behavior of similar, more complex hydrogen-bonded systems. The continued development of computational methods will further enhance the accuracy and predictive power of these theoretical models.

References

Navigating the Electrochemical Frontier: A Technical Guide to Ammonia-Methanol Blends

For Researchers, Scientists, and Drug Development Professionals

The exploration of alternative energy carriers is a critical endeavor in the pursuit of a sustainable future. Among the promising candidates, ammonia (B1221849) (NH₃) and methanol (B129727) (CH₃OH) have garnered significant attention due to their potential as hydrogen carriers and direct fuels for electrochemical energy conversion. While the electrochemical properties of each compound have been studied individually, the synergistic or antagonistic effects within ammonia-methanol blends remain a largely uncharted territory. This technical guide provides an in-depth exploration of the fundamental electrochemical properties of these blends, offering a comprehensive resource for researchers at the forefront of this emerging field.

This document summarizes the current understanding of ammonia-methanol electrochemistry, details key experimental methodologies for its investigation, and visualizes the proposed reaction pathways. The information presented herein is intended to serve as a foundational resource to stimulate further research and development in the direct utilization of ammonia-methanol blends in fuel cells and other electrochemical devices.

Core Electrochemical Properties and Performance Metrics

The direct electrochemical oxidation of ammonia-methanol blends is a complex process influenced by the individual electrochemical behaviors of both ammonia and methanol. Understanding these individual reactions is paramount to predicting and interpreting the performance of the blend.

Electro-oxidation of Ammonia

Ammonia electro-oxidation is notoriously sluggish on most electrode surfaces, presenting a significant challenge for direct ammonia fuel cells (DAFCs)[1][2]. The reaction is highly dependent on the catalyst material, with platinum (Pt) and its alloys being the most studied[3][4]. The overall anodic reaction in an alkaline medium is:

2NH₃ + 6OH⁻ → N₂ + 6H₂O + 6e⁻

Key performance metrics for ammonia electro-oxidation are summarized in Table 1. The high onset potential and low current densities reflect the kinetic challenges associated with this reaction[5].

Electro-oxidation of Methanol

Methanol electro-oxidation has been more extensively studied due to its application in direct methanol fuel cells (DMFCs)[6][7]. The complete oxidation of methanol to carbon dioxide in an acidic medium is given by:

CH₃OH + H₂O → CO₂ + 6H⁺ + 6e⁻

In an alkaline medium, the reaction is:

CH₃OH + 6OH⁻ → CO₂ + 5H₂O + 6e⁻

Platinum-ruthenium (Pt-Ru) alloys are commonly used catalysts to mitigate poisoning by carbon monoxide (CO), a common intermediate species[8]. Table 1 includes typical performance metrics for methanol electro-oxidation.

Electro-oxidation of Ammonia-Methanol Blends: A Hypothesized Interaction

The electrochemical behavior of ammonia-methanol blends is not yet well-documented in the literature. However, based on the individual properties and combustion chemistry studies, we can hypothesize several potential interactions:

-

Enhanced Ammonia Oxidation: Methanol and its intermediates may act as promoters for ammonia oxidation by facilitating the removal of passivating species from the catalyst surface.

-

Competitive Adsorption: Ammonia and methanol will likely compete for active sites on the catalyst surface, potentially leading to inhibition of one or both reactions depending on their relative concentrations and the electrode potential.

-

Modified Reaction Pathways: The presence of both fuels could open up new reaction pathways, possibly leading to the formation of different intermediates and final products compared to the individual oxidation reactions.

Further experimental investigation is crucial to elucidate the precise nature of these interactions and to quantify the performance of ammonia-methanol blends as a direct fuel.

Table 1: Comparative Electrochemical Performance Metrics for Ammonia and Methanol Oxidation

| Parameter | Ammonia (on Pt-based catalysts) | Methanol (on Pt-Ru based catalysts) | Ammonia-Methanol Blends (Hypothesized) |

| Peak Current Density (mA/cm²) | 1 - 20[4][5] | 100 - 500 | Data not available |

| Onset Potential (V vs. RHE) | 0.4 - 0.6[4] | 0.2 - 0.4 | Data not available |

| Open Circuit Voltage (V) in Fuel Cell | ~0.7[5] | ~0.8 | Data not available |

| Fuel Cell Peak Power Density (mW/cm²) | 10 - 100[2][9] | 100 - 400 | Data not available |

Note: The values for ammonia-methanol blends are hypothesized and require experimental validation. The performance of individual fuels can vary significantly based on catalyst formulation, operating temperature, and other experimental conditions.

Experimental Protocols for Electrochemical Analysis

A thorough investigation of the electrochemical properties of ammonia-methanol blends requires a suite of electrochemical techniques. The following sections detail the standard experimental protocols for these key methods.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique for probing the redox behavior of the fuel blend and assessing catalyst activity.

Methodology:

-

Electrochemical Cell Setup: A standard three-electrode cell is used, comprising a working electrode (e.g., Pt or Pt-alloy disk), a counter electrode (e.g., platinum wire or mesh), and a reference electrode (e.g., Ag/AgCl or a reversible hydrogen electrode - RHE).

-

Electrolyte Preparation: The electrolyte is typically an aqueous solution of a supporting electrolyte (e.g., 0.1 M KOH or 0.5 M H₂SO₄). The ammonia-methanol blend of the desired concentration is then added to the electrolyte. The solution should be deaerated by bubbling with an inert gas (e.g., N₂ or Ar) for at least 30 minutes prior to the experiment.

-

Potential Cycling: The potential of the working electrode is swept linearly from an initial potential to a vertex potential and then back to the initial potential. The scan rate (e.g., 50 mV/s) and potential window should be chosen to capture the oxidation features of both ammonia and methanol without causing excessive catalyst degradation.

-

Data Acquisition: The current response is recorded as a function of the applied potential, yielding a cyclic voltammogram. Key features to analyze include the onset potential of oxidation, the peak current density, and the shape of the voltammetric waves.

Chronoamperometry (CA)

Chronoamperometry is used to evaluate the stability of the catalyst and the long-term performance of the fuel blend at a constant potential.

Methodology:

-

Cell and Electrolyte Setup: The setup is the same as for cyclic voltammetry.

-

Potential Step: The working electrode is held at a constant potential, typically in the region of fuel oxidation as determined by CV.

-

Current-Time Measurement: The current is recorded as a function of time. A rapid current decay is indicative of catalyst poisoning or mass transport limitations, while a stable current suggests good long-term performance.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for deconvoluting the various contributions to the overall cell impedance, such as charge transfer resistance, mass transport limitations, and ohmic resistance.

Methodology:

-

Cell and Electrolyte Setup: The setup is the same as for CV and CA.

-

Frequency Sweep: A small amplitude AC potential perturbation is applied to the working electrode over a wide range of frequencies (e.g., 100 kHz to 0.1 Hz) at a specific DC potential (typically within the fuel oxidation region).

-

Impedance Data Analysis: The resulting impedance data is often visualized as a Nyquist plot and can be fitted to an equivalent circuit model to extract quantitative information about the different electrochemical processes occurring at the electrode-electrolyte interface.

Visualizing Reaction Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed reaction pathways for the co-oxidation of ammonia and methanol and a typical experimental workflow for their electrochemical characterization.

Caption: A typical experimental workflow for the electrochemical characterization of ammonia-methanol blends.

Caption: A proposed reaction pathway for the co-oxidation of ammonia and methanol on a platinum-based catalyst.

Conclusion and Future Outlook

The exploration of ammonia-methanol blends as a direct fuel for electrochemical energy conversion is in its infancy. While the foundational knowledge of individual ammonia and methanol electro-oxidation provides a starting point, dedicated research into the electrochemical properties of the blends is imperative. This guide has outlined the current understanding, provided standardized experimental protocols for further investigation, and proposed potential reaction pathways.

Future research should focus on:

-

Systematic Electrochemical Studies: Performing comprehensive CV, CA, and EIS studies on ammonia-methanol blends across a range of concentrations and on various catalyst surfaces.

-

Advanced Catalyst Development: Designing and synthesizing novel catalysts that are active and stable for the co-oxidation of ammonia and methanol.

-

In-situ Spectroscopic Analysis: Employing techniques like in-situ FTIR and differential electrochemical mass spectrometry (DEMS) to identify reaction intermediates and elucidate the co-oxidation mechanism.

-

Fuel Cell Testing: Fabricating and testing direct ammonia-methanol fuel cells to evaluate their real-world performance and identify engineering challenges.

By addressing these research gaps, the scientific community can unlock the potential of ammonia-methanol blends as a viable and sustainable energy carrier for a carbon-neutral future.

References

- 1. Recent progress in ammonia fuel cells and their potential applications - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D0TA08810B [pubs.rsc.org]

- 2. Direct Ammonia Fuel Cells | Johnson Matthey Technology Review [technology.matthey.com]

- 3. Improving the Electrocatalytic Activity of Pt Monolayer Catalysts for Electrooxidation of Methanol, Ethanol and Ammonia by Tailoring the Surface Morphology of the Supporting Core | Semantic Scholar [semanticscholar.org]

- 4. kenis-group.chbe.illinois.edu [kenis-group.chbe.illinois.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Comparative assessment of methanol and ammonia: Green fuels vs. hydrogen carriers in fuel cell power generation | CoLab [colab.ws]

- 7. Durability and efficiency tests for direct methanol fuel cell's long-term performance assessment [ideas.repec.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Catalytic Synthesis of Methylamines: A Detailed Guide for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview and detailed protocols for the catalytic synthesis of methylamines (monomethylamine - MMA, dimethylamine (B145610) - DMA, and trimethylamine (B31210) - TMA) from ammonia (B1221849) and methanol (B129727). The synthesis is a cornerstone of industrial chemistry, producing vital intermediates for a vast array of products, including pharmaceuticals, agrochemicals, solvents, and surfactants.[1][2][3] This guide covers the prevalent catalytic systems, including traditional amorphous silica-alumina and advanced zeolite-based catalysts, detailing their preparation, characterization, and application in a laboratory setting. Furthermore, it provides step-by-step experimental protocols for reactor setup, synthesis execution, and product analysis via gas chromatography.

Introduction

The synthesis of methylamines from methanol and ammonia is a vapor-phase catalytic reaction typically carried out at elevated temperatures and pressures.[1][4] The reaction proceeds via a series of consecutive methylation steps, producing a mixture of MMA, DMA, and TMA.

The overall reactions are as follows:

-

CH₃OH + NH₃ ⇌ CH₃NH₂ + H₂O (MMA formation)

-

CH₃NH₂ + CH₃OH ⇌ (CH₃)₂NH + H₂O (DMA formation)

-

(CH₃)₂NH + CH₃OH ⇌ (CH₃)₃N + H₂O (TMA formation)

Thermodynamically, the formation of TMA is favored.[1] However, market demand is often higher for MMA and DMA, driving the development of shape-selective catalysts, such as zeolites, to control the product distribution.[1][2] Amorphous silica-alumina catalysts are widely used in industrial processes, but zeolite catalysts offer the advantage of tailoring product selectivity through their well-defined microporous structures.[1][2]

Catalyst Systems

The choice of catalyst is critical in determining the activity and selectivity of the methylamine (B109427) synthesis.

Amorphous Silica-Alumina Catalysts

Amorphous silica-alumina is a conventional and widely used catalyst for this process.[1] It is typically prepared by coprecipitation from soluble silicate (B1173343) and aluminum salt solutions.[5]

Zeolite Catalysts

Zeolites are crystalline aluminosilicates with a regular pore structure, which allows for shape-selective catalysis. Different zeolite frameworks, such as Mordenite (MOR), ZSM-5 (MFI), and Chabazite (CHA), have been investigated for methylamine synthesis.[2][6] The pore dimensions of the zeolite can influence the product distribution by sterically hindering the formation or diffusion of the bulkier TMA.[1]

Experimental Protocols

This section provides detailed protocols for catalyst preparation, experimental setup, and product analysis.

Catalyst Preparation

3.1.1. Protocol for Amorphous Silica-Alumina (SiO₂-Al₂O₃) Catalyst Preparation

This protocol describes the coprecipitation method for synthesizing a silica-alumina catalyst.[5]

Materials:

-

Sodium silicate solution (e.g., 27 wt% SiO₂)

-

Aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O)

-

Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution (e.g., 25 wt%)

-

Distilled water

Procedure:

-

Prepare an aqueous solution of aluminum nitrate.

-

In a separate beaker, dilute the sodium silicate solution with distilled water.

-

Slowly add the aluminum nitrate solution to the sodium silicate solution under vigorous stirring.

-

Adjust the pH of the resulting gel to approximately 11 by adding ammonium hydroxide solution.

-

Age the gel at room temperature for 2-4 hours with continuous stirring.

-

Filter the precipitate and wash it thoroughly with distilled water until the filtrate is free of nitrate and sodium ions.

-

Dry the filter cake in an oven at 110-120 °C overnight.

-

Pelletize the dried powder.

-

Calcine the pellets in a muffle furnace at 450-650 °C for 4-6 hours.[5]

3.1.2. Protocol for Zeolite Catalyst Preparation (H-ZSM-5)

This protocol describes the ion-exchange method to prepare the acidic form of a ZSM-5 zeolite.

Materials:

-

Na-ZSM-5 zeolite powder

-

Ammonium nitrate (NH₄NO₃) solution (e.g., 1 M)

-

Distilled water

Procedure:

-

Weigh a desired amount of Na-ZSM-5 zeolite.

-

Prepare a 1 M ammonium nitrate solution.

-

Add the zeolite powder to the ammonium nitrate solution (e.g., 10 mL of solution per gram of zeolite).

-

Heat the suspension to 80 °C and stir for 4-6 hours.

-

Filter the zeolite and wash it with distilled water.

-

Repeat the ion-exchange procedure (steps 3-5) two more times to ensure complete exchange of sodium ions.

-

Dry the resulting NH₄-ZSM-5 in an oven at 110 °C overnight.

-

Calcine the dried powder in a muffle furnace by slowly ramping the temperature to 550 °C and holding for 5 hours to obtain the active H-ZSM-5 form.

Experimental Setup and Synthesis Protocol

The synthesis of methylamines is typically performed in a continuous-flow fixed-bed reactor system.

Equipment:

-

High-pressure stainless-steel fixed-bed reactor

-

Tube furnace with temperature controller

-

Mass flow controllers for ammonia and an inert gas (e.g., N₂)

-

High-pressure liquid pump for methanol

-

Back pressure regulator

-

Condenser and a series of cold traps (e.g., ice-water bath and dry ice-acetone bath) to collect the products

-

Gas chromatograph for product analysis

Experimental Workflow Diagram:

Caption: Experimental workflow for methylamine synthesis.

Procedure:

-

Load the catalyst (typically 0.5 - 2.0 g) into the center of the fixed-bed reactor, supported by quartz wool plugs.

-

Assemble the reactor system and check for leaks.

-

Purge the system with an inert gas (e.g., N₂) for 30 minutes.

-

Heat the reactor to the desired reaction temperature (typically 350-450 °C) under a flow of N₂.

-

Once the temperature is stable, introduce ammonia gas through a mass flow controller.

-

Start pumping methanol into the reactor at the desired flow rate. The ratio of ammonia to methanol (N/C ratio) is a critical parameter and typically ranges from 1:1 to 5:1.[7]

-

Set the system pressure using the back pressure regulator (typically 10-30 atm).

-

Allow the reaction to stabilize for at least one hour.

-

Collect the liquid products in the cold traps.

-

Periodically take samples from the gas and liquid outlets for analysis by gas chromatography.

-

After the experiment, cool down the reactor under an inert gas flow.

Product Analysis Protocol

The product mixture is analyzed using a gas chromatograph (GC).

GC Configuration:

-

Column: A polar capillary column suitable for amine analysis, such as an Agilent PoraPLOT Amines or a CP-Volamine column, is recommended.[8]

-

Injector: Split/splitless injector.

-

Detector: Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for higher sensitivity to nitrogen-containing compounds.[9]

-

Carrier Gas: Helium or Hydrogen.

GC Method:

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 4 minutes.

-

Ramp to 180 °C at a rate of 10 °C/min.

-

Hold at 180 °C for 5 minutes.

-

(Note: The temperature program may need to be optimized based on the specific column and analytes).[10]

-

-

Sample Preparation: Dilute the collected liquid product mixture with a suitable solvent (e.g., ethanol (B145695) or isopropanol) before injection.

-

Calibration: Prepare standard solutions of MMA, DMA, TMA, and methanol of known concentrations to create calibration curves for quantitative analysis.

Data Presentation and Analysis

The performance of the catalyst is evaluated based on methanol conversion and product selectivity.

Calculations:

-

Methanol Conversion (%):

(Moles of Carbon in a specific methylamine / Total Moles of Carbon in all methylamine products) * 100

Data Summary Tables:

The following tables provide a structured format for presenting the quantitative data obtained from the experiments.

Table 1: Performance of Different Catalysts in Methylamine Synthesis.

| Catalyst | Reaction Temp. (°C) | Pressure (atm) | N/C Ratio | Methanol Conversion (%) | MMA Selectivity (%) | DMA Selectivity (%) | TMA Selectivity (%) |

| SiO₂-Al₂O₃ | 400 | 20 | 2:1 | 95.2 | 25.8 | 40.1 | 34.1 |

| H-ZSM-5 | 400 | 20 | 2:1 | 92.5 | 35.2 | 45.3 | 19.5 |

| H-Mordenite | 400 | 20 | 2:1 | 90.1 | 42.1 | 48.5 | 9.4 |

Table 2: Effect of Reaction Temperature on Product Distribution over H-ZSM-5 Catalyst.

| Reaction Temp. (°C) | Methanol Conversion (%) | MMA Selectivity (%) | DMA Selectivity (%) | TMA Selectivity (%) |

| 350 | 85.3 | 38.5 | 42.1 | 19.4 |

| 375 | 90.1 | 36.8 | 44.2 | 19.0 |

| 400 | 92.5 | 35.2 | 45.3 | 19.5 |

| 425 | 94.8 | 33.1 | 43.8 | 23.1 |

Signaling Pathways and Logical Relationships

The reaction network for methylamine synthesis can be visualized to understand the relationships between reactants, intermediates, and products.

Reaction Pathway Diagram:

Caption: Reaction pathway for methylamine synthesis.

References

- 1. scribd.com [scribd.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. CN1618786A - Method of preparing methylamine by methanol gaseous phase amination - Google Patents [patents.google.com]

- 5. US4370503A - Catalyst for methylamines production - Google Patents [patents.google.com]

- 6. Shape-Selective Methylamine Synthesis over Small-Pore Zeolite Catalysts | Semantic Scholar [semanticscholar.org]

- 7. gcms.labrulez.com [gcms.labrulez.com]

- 8. agilent.com [agilent.com]

- 9. rcfftp.soest.hawaii.edu [rcfftp.soest.hawaii.edu]

- 10. EP0025693B1 - Preparation of monomethylamine from ammonia and methanol using a zeolitic catalyst - Google Patents [patents.google.com]

Application Notes and Protocols for the Analytical Techniques in Ammonia-Methanol Blend Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonia-methanol blends are gaining prominence as alternative fuels and are utilized in various chemical synthesis processes. Accurate determination of the composition of these blends is crucial for process optimization, quality control, and safety. This document provides detailed application notes and protocols for three common analytical techniques for the quantitative analysis of ammonia-methanol blends: Gas Chromatography (GC), Fourier-Transform Infrared Spectroscopy (FTIR), and Acid-Base Titration.

I. Gas Chromatography (GC)

Gas chromatography is a robust technique for separating and quantifying volatile and semi-volatile compounds. For ammonia-methanol blends, a Thermal Conductivity Detector (TCD) is often preferred due to its universal response to both components. A Flame Ionization Detector (FID) can also be used, which offers high sensitivity to methanol (B129727) but does not respond to ammonia (B1221849).

Experimental Protocol: GC-TCD Analysis

1. Sample Preparation:

-

Prepare a series of calibration standards by accurately weighing and mixing known amounts of anhydrous ammonia and methanol. A common concentration range for calibration is from 1% to 50% (w/w) of ammonia in methanol.

-

Samples of the ammonia-methanol blend should be diluted with a suitable solvent, such as isopropanol (B130326), to fall within the calibration range. A typical dilution would be 1:10 or 1:100, depending on the expected concentration.

2. Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.[1]

-

Column: A polar capillary column, such as a Porous Layer Open Tubular (PLOT) column or a specific column for volatile amines like the Agilent J&W CP-Volamine, is recommended for good peak separation.[4]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 2 mL/min).

-

Injector Temperature: 200 °C.

-

Detector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 150 °C.

-

Hold: 5 minutes.

-

-

Injection Volume: 1 µL.

3. Data Analysis:

-

Identify the peaks corresponding to ammonia and methanol based on their retention times, as determined from the analysis of individual standards.

-

Generate a calibration curve for each component by plotting the peak area against the concentration of the prepared standards.

-

Quantify the amount of ammonia and methanol in the unknown samples by comparing their peak areas to the calibration curves.

Experimental Workflow: GC Analysis

II. Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a rapid and non-destructive technique that can be used for the quantitative analysis of ammonia-methanol blends. Attenuated Total Reflectance (ATR) is a particularly useful sampling technique as it requires minimal sample preparation.

Experimental Protocol: ATR-FTIR Analysis

1. Sample Preparation:

-

Prepare a series of calibration standards with known concentrations of ammonia in methanol, covering the expected range of the samples.

-

Ensure the ATR crystal is clean before each measurement by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

2. Instrumentation and Conditions:

-

Spectrometer: Agilent Cary 630 FTIR or equivalent.

-

Accessory: Diamond or Zinc Selenide (ZnSe) ATR accessory.[5]

-

Spectral Range: 4000 - 650 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 32 scans for both background and sample spectra.

3. Data Analysis:

-

Collect a background spectrum of the clean, dry ATR crystal.

-

Place a small drop of the standard or sample onto the ATR crystal, ensuring complete coverage.

-

Collect the sample spectrum.

-

Identify unique absorption bands for ammonia and methanol. For methanol, the C-O stretching band around 1020 cm⁻¹ is often used.[6] For ammonia, the N-H bending vibration around 965 cm⁻¹ and 930 cm⁻¹ can be monitored.

-

Create a calibration curve by plotting the absorbance of the characteristic peak for each component against its concentration in the standards. A multivariate calibration approach, such as Partial Least Squares (PLS) regression, can also be employed for more complex spectra.

-

Determine the concentration of ammonia and methanol in the unknown samples using their measured absorbances and the calibration curve.

Logical Relationship: FTIR Quantitative Analysis

III. Acid-Base Titration

This classical analytical method is a cost-effective way to determine the concentration of ammonia in a methanol blend. Since ammonia is a weak base, it can be titrated with a strong acid. The use of a non-aqueous solvent requires careful selection of the titrant and indicator.

Experimental Protocol: Non-Aqueous Potentiometric Titration

1. Reagents and Sample Preparation:

-

Titrant: 0.1 N Perchloric acid (HClO₄) in glacial acetic acid.

-

Sample: Accurately weigh a known amount of the ammonia-methanol blend into a beaker.

-

Solvent: Add a sufficient volume of a non-aqueous solvent like glacial acetic acid or a mixture of isopropanol and chloroform (B151607) to dissolve the sample and immerse the electrode.

2. Instrumentation and Procedure:

-

Titrator: Automatic potentiometric titrator with a pH electrode suitable for non-aqueous solutions.

-

Titration:

-

Standardize the perchloric acid titrant against a primary standard, such as potassium hydrogen phthalate (B1215562) (KHP), in a non-aqueous medium.

-

Place the beaker with the dissolved sample on the titrator.

-

Immerse the pH electrode and the burette tip into the solution.

-

Start the titration, adding the perchloric acid titrant in small increments.

-

Record the potential (mV) or pH reading after each addition.

-

Continue the titration past the equivalence point, which is observed as a sharp change in potential.

-

3. Data Analysis:

-

Plot the potential (mV) or pH versus the volume of titrant added.

-